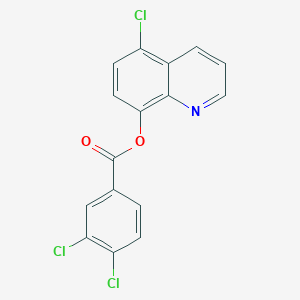

5-Chloroquinolin-8-yl 3,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloroquinolin-8-yl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C16H8Cl3NO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate, often involves the reaction of a quinoline with a suitable reagent. For example, a similar compound, 5-chloroquinolin-8-yl 2-fluorobenzoate, was synthesized by reacting 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The exact synthesis process for 5-Chloroquinolin-8-yl 3,4-dichlorobenzoate may vary.Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex. For instance, in the case of 5-chloroquinolin-8-yl 2-fluorobenzoate, the central ester fragment is almost planar, and it forms dihedral angles with the quinoline and phenyl rings . The structure also shows non-classical hydrogen bonds .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds can be complex and depend on the specific derivative and conditions.Aplicaciones Científicas De Investigación

Anticancer Drug Development

Structures containing 8-hydroxyquinoline scaffold, which is a part of “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, are useful for anticancer drug development . The title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline .

Anti-HIV Integrase Evaluation

Styrylquinoline derivatives, which are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, have been evaluated as HIV-1 integrase inhibitors . The inhibitory activity can be increased if a bulky group is near the carboxyl group at C-7 in the quinoline ring .

Antimalarial Drug Development

Some newly synthesized compounds that are structurally similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” showed moderate antimalarial activity . This suggests that “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate” could potentially be used in the development of antimalarial drugs .

Pharmacokinetic Properties and Safety Profiles

Low Log P O/W values were obtained for compounds similar to “5-Chloroquinolin-8-yl 3,4-dichlorobenzoate”, indicating their better pharmacokinetic properties and safety profiles .

Advanced Research

Feature papers represent the most advanced research with significant potential for high impact in the field . A Feature Paper should be a substantial original Article that involves several techniques or approaches, provides an outlook for future research directions and describes possible research applications .

Future Research Directions

The structure-activity-relationship of these compounds reveals that for in vitro activity a carboxyl group at C-7, a hydroxyl group at C-8 (salicylic acid structure) in the quinoline subunit and an ancillary phenyl ring are required . This opens up exciting opportunities for future research directions .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(5-chloroquinolin-8-yl) 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-11-5-6-14(15-10(11)2-1-7-20-15)22-16(21)9-3-4-12(18)13(19)8-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBNXTGYVAKRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloroquinolin-8-yl) 3,4-dichlorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2584836.png)

![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)

![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)

![N-(1-cyano-1-methylethyl)-4-[(N,2-dimethylpropanamido)methyl]benzamide](/img/structure/B2584845.png)

![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)